molecular formula C11H8N2O4 B1436508 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid CAS No. 62222-38-2

5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid

Cat. No. B1436508
CAS RN: 62222-38-2
M. Wt: 232.19 g/mol
InChI Key: ZCILTNACHNCSCB-UHFFFAOYSA-N
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Description

5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 62222-38-2 . It has a molecular weight of 232.2 and its linear formula is C11H8N2O4 .


Molecular Structure Analysis

The molecular structure of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid is represented by the linear formula C11H8N2O4 . The compound has a molecular weight of 232.2 .


Physical And Chemical Properties Analysis

5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid is a solid . It should be stored sealed in a dry environment at 2-8°C .

Scientific Research Applications

Medicinal Chemistry

This compound is a valuable asset in medicinal chemistry due to its structural features. The presence of multiple hydroxyl groups and a carboxylic acid moiety makes it a potential candidate for prodrug development, where it can be modified to improve pharmacokinetic properties such as solubility and bioavailability .

Agriculture

In agriculture, the compound’s potential lies in its chemical structure, which could be utilized in the synthesis of novel herbicides or pesticides. Its phenylpyrimidine skeleton might interact with specific enzymes or receptors in pests, providing a new approach to crop protection .

Material Science

The compound’s aromatic structure and functional groups suggest it could be used in material science for the synthesis of organic semiconductors. These materials are crucial for developing flexible electronic devices .

Environmental Science

Environmental science can benefit from this compound through the development of environmental sensors. The hydroxy groups could be involved in the detection of metal ions or organic pollutants in water sources .

Biochemistry

Biochemically, 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid could be a substrate or inhibitor for enzymes involved in metabolic pathways. Its study can provide insights into enzyme mechanisms and aid in the design of enzyme-based assays .

Pharmacology

Pharmacologically, the compound may serve as a lead structure for drug discovery. Its ability to form hydrogen bonds could be key in interacting with biological targets, such as receptors or enzymes, leading to the development of new therapeutic agents .

Safety And Hazards

The compound is associated with several hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

5-hydroxy-6-oxo-2-phenyl-1H-pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-8-7(11(16)17)12-9(13-10(8)15)6-4-2-1-3-5-6/h1-5,14H,(H,16,17)(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCILTNACHNCSCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=O)N2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333411
Record name 5-Hydroxy-6-oxo-2-phenyl-3,6-dihydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid

CAS RN

62222-38-2
Record name 5-Hydroxy-6-oxo-2-phenyl-3,6-dihydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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